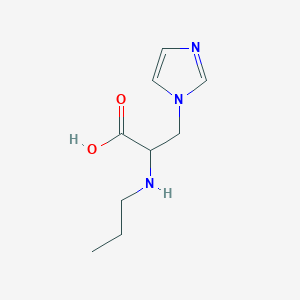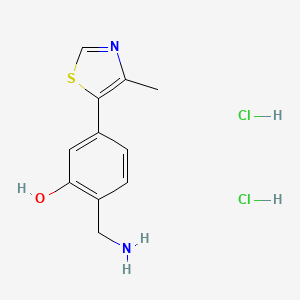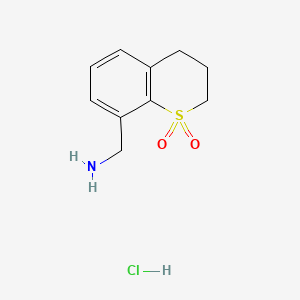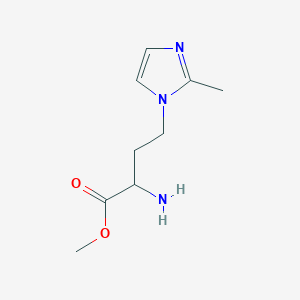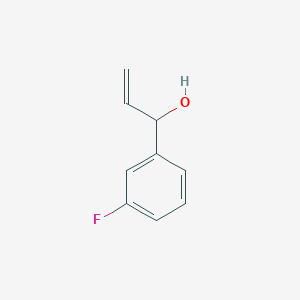
1-(3-Fluorophenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 3-fluorobenzaldehyde and acetone, followed by reduction of the resulting α,β-unsaturated ketone using sodium borohydride or other reducing agents . The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 1-(3-Fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 3-Fluorobenzaldehyde, 3-fluorobenzoic acid.
Reduction: 1-(3-Fluorophenyl)propan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Fluorophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Fluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(4-Fluorophenyl)prop-2-en-1-ol: Similar structure but with the fluorine atom at the para position.
1-(2-Fluorophenyl)prop-2-en-1-ol: Similar structure but with the fluorine atom at the ortho position.
1-(3-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-(3-Fluorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the fluorine atom can also enhance the compound’s stability and biological activity compared to its non-fluorinated analogs .
特性
分子式 |
C9H9FO |
|---|---|
分子量 |
152.16 g/mol |
IUPAC名 |
1-(3-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9,11H,1H2 |
InChIキー |
PXCYJOCWOIQBIT-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=CC(=CC=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
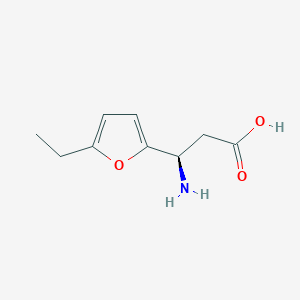
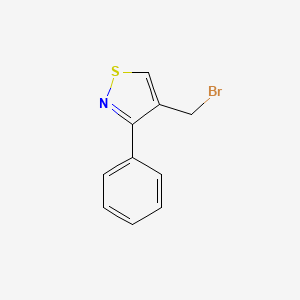

![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
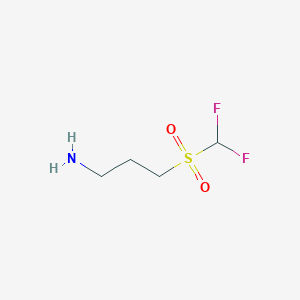
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
